7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nonylamino group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Attachment of the Nonylamino Group: The final step involves the alkylation of the quinazolinone core with nonylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-2-(octylamino)-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-methoxyphenyl)-2-(decylamino)-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-methoxyphenyl)-2-(dodecylamino)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific nonylamino substitution, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C24H33N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-(nonylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H33N3O2/c1-3-4-5-6-7-8-9-14-25-24-26-17-21-22(27-24)15-19(16-23(21)28)18-10-12-20(29-2)13-11-18/h10-13,17,19H,3-9,14-16H2,1-2H3,(H,25,26,27) |
InChI Key |
ZBVAVLXMYPSOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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